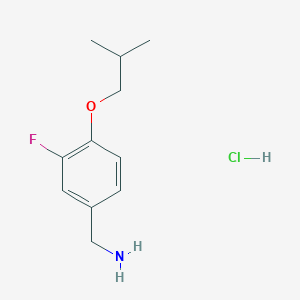

3-Fluoro-4-isobutoxybenzylamine hydrochloride

Description

3-Fluoro-4-isobutoxybenzylamine hydrochloride is a benzylamine derivative characterized by a fluorine atom at the 3-position and an isobutoxy group at the 4-position of the benzene ring, with a hydrochloride salt forming the final compound. This structure confers distinct physicochemical properties, including enhanced electronegativity (due to fluorine) and increased lipophilicity (from the isobutoxy group).

Properties

IUPAC Name |

[3-fluoro-4-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO.ClH/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNZIYKWLDGDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isobutoxybenzylamine hydrochloride typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 3-fluorotoluene, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting amine is then alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-isobutoxybenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Formation of 3-fluoro-4-isobutoxybenzaldehyde or 3-fluoro-4-isobutoxyacetophenone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

3-Fluoro-4-isobutoxybenzylamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isobutoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties of 3-fluoro-4-isobutoxybenzylamine hydrochloride and related benzylamine derivatives or hydrochlorides:

Key Observations:

Substituent Effects: Fluorine (3-F): Enhances metabolic stability and electronegativity compared to non-fluorinated analogs. This may improve binding affinity in target receptors. Chlorine (in Chlorphenoxamine): Introduces greater steric bulk and electron-withdrawing effects, which may alter receptor selectivity compared to fluorine .

Backbone Variations: Memantine’s adamantane moiety provides rigidity, favoring NMDA receptor antagonism . Dosulepin’s tricyclic structure with sulfur enables serotonin/norepinephrine reuptake inhibition, a mechanism absent in simpler benzylamine derivatives .

Pharmacological Diversity: While benzydamine and chlorphenoxamine target peripheral systems (e.g., inflammation, allergies), 3-fluoro-4-isobutoxybenzylamine’s structural features suggest CNS-targeted activity.

Biological Activity

Overview

3-Fluoro-4-isobutoxybenzylamine hydrochloride (CAS No. 2208274-14-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmaceutical research. The compound features a benzylamine structure with a fluorine atom and an isobutoxy group, which contributes to its unique properties and interactions within biological systems.

- Molecular Formula : C11H16ClFNO

- Molecular Weight : 233.7 g/mol

- Structure : The compound consists of a benzene ring with substitutions at the 3 and 4 positions, making it a derivative of benzylamine.

Synthesis

The synthesis of this compound involves several steps:

- Nitration : Starting material (3-fluorotoluene) undergoes nitration.

- Reduction : The nitro group is reduced to an amine.

- Alkylation : Alkylation with isobutyl bromide introduces the isobutoxy group.

- Hydrochloride Formation : The amine is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interactions.

- Receptor Binding : It can modulate receptor activity, influencing various signaling pathways in cells .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that the compound demonstrates antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary investigations have indicated that this compound may possess anticancer effects, although detailed studies are required to elucidate its efficacy and mechanisms.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, including:

- α-glucosidase : Inhibition studies indicate comparable potency to established inhibitors like acarbose, suggesting potential for managing diabetes by regulating glucose metabolism .

Case Studies and Research Findings

-

Case Study on Enzyme Inhibition :

- A study assessed the inhibitory effects of this compound on α-glucosidase using RAW 264.7 cell lines. Results showed significant inhibition at various concentrations, indicating its potential as a therapeutic agent for diabetes management.

-

Antimicrobial Testing :

- The compound was tested against various bacterial strains, demonstrating effective inhibition of growth, which supports its use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Fluoro-4-isobutoxybenzylamine HCl | Benzylamine derivative | Antimicrobial, anticancer |

| 4-Methoxy-N-(pyridin-2-ylmethyl)aniline | Aromatic amine | Anticancer |

| 4-Methoxy-N-(pyridin-2-ylmethyl)benzamide | Aromatic amide | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.